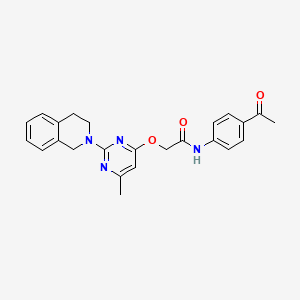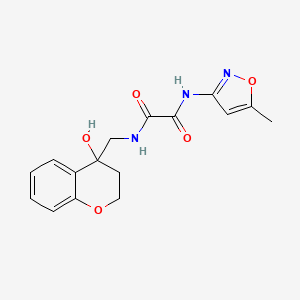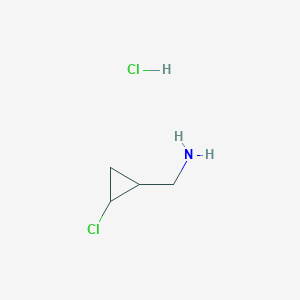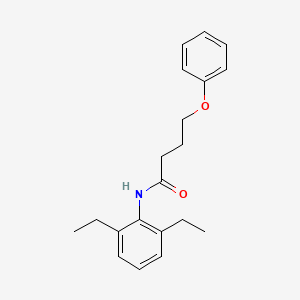
N-(2,6-diethylphenyl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,6-Diethylphenyl)-4-phenoxybutanamide” is a complex organic compound. Based on its name, it likely contains a phenoxybutanamide group attached to a 2,6-diethylphenyl group .
Molecular Structure Analysis
The molecular structure of a compound similar to “this compound” can be analyzed using various methods such as Density Functional Theory .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to “this compound” can include its melting point, boiling point, and density .科学的研究の応用
Environmental Impact and Biological Effects
Plastic Components and Receptor Activation : Krüger, Long, and Bonefeld‐Jørgensen (2008) explored the effects of various phenols and plasticizers on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), highlighting the environmental presence and biological impact of compounds used in the plastic industry, which might share structural similarities with N-(2,6-diethylphenyl)-4-phenoxybutanamide Krüger, T., Long, M., & Bonefeld‐Jørgensen, E. (2008). Toxicology.
Endocrine Disruption by Plasticizers : Ghisari and Bonefeld‐Jørgensen (2009) investigated the endocrine-disrupting potential of various plasticizers and phenols, including their effects on estrogen receptor and thyroid hormone functions, which is crucial for understanding the environmental and health implications of chemical compounds found in plastics Ghisari, M., & Bonefeld‐Jørgensen, E. (2009). Toxicology Letters.
Potential Therapeutic Applications
- Cancer Research and Retinoids : Delia et al. (1993) studied N-(4-Hydroxyphenyl)retinamide (4HPR), a synthetic retinoid, for its effects on malignant hematopoietic cell lines, inducing apoptosis even in cells unresponsive to retinoic acid. Although not directly related to this compound, this research provides insight into the therapeutic potential of synthetic compounds in cancer treatment Delia, D., Aiello, A., Lombardi, L., Pelicci, P., Grignani, F., Formelli, F., Menard, S., Costa, A., & Veronesi, U. (1993). Cancer Research.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,6-diethylphenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-16-10-8-11-17(4-2)20(16)21-19(22)14-9-15-23-18-12-6-5-7-13-18/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCDVWOJJAHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

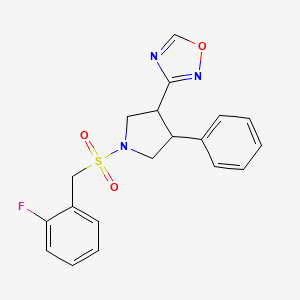


![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)

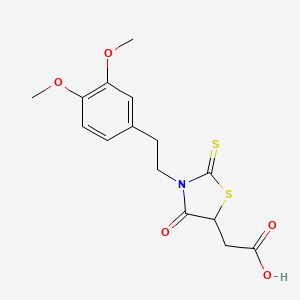

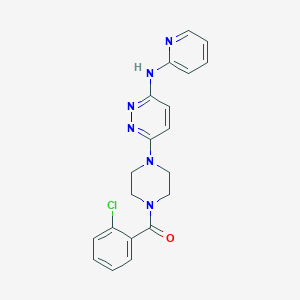
![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)
![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)
